molecular formula C5H11NO3 B176231 N-(2,2-dimethoxyethyl)formamide CAS No. 135393-73-6

N-(2,2-dimethoxyethyl)formamide

Cat. No. B176231
CAS RN: 135393-73-6
M. Wt: 133.15 g/mol
InChI Key: HHRBHXDVRRCGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethoxyethyl)formamide, also known as DMEF, is a chemical compound used in scientific research for various applications. It is a colorless liquid that is soluble in water and has a molecular weight of 147.18 g/mol.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)formamide is not fully understood, but it is believed to act as a mild Lewis acid, which makes it an excellent reagent in organic synthesis reactions. It can also act as a hydrogen-bond acceptor due to its formamide functional group, which makes it useful in various chemical reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and is not considered to be a significant health hazard.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,2-dimethoxyethyl)formamide in lab experiments is its versatility in organic synthesis reactions. It is also relatively easy to synthesize and has good solubility in water, which makes it a useful solvent. However, one of the limitations is the lack of information on its biochemical and physiological effects, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of N-(2,2-dimethoxyethyl)formamide. One possible direction is to investigate its potential as a catalyst in organic synthesis reactions. Another direction is to study its potential as a solvent in various chemical reactions. Furthermore, more research is needed to understand its biochemical and physiological effects to determine its safety and potential health hazards.
Conclusion
In conclusion, this compound is a versatile chemical compound widely used in scientific research for various applications. Its synthesis method is relatively simple, and it has good solubility in water, making it a useful solvent. However, more research is needed to understand its biochemical and physiological effects to determine its safety and potential health hazards. The future directions for research and development of this compound are promising, and it is expected to continue to play a significant role in various fields of scientific research.

Synthesis Methods

The synthesis of N-(2,2-dimethoxyethyl)formamide involves the reaction between 2,2-dimethoxyethanol and formamide in the presence of a catalyst. The reaction takes place at room temperature and produces the desired product in good yield. The purity of the product can be improved by using various purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

N-(2,2-dimethoxyethyl)formamide is widely used in scientific research for various applications such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent and reagent in organic synthesis reactions. Furthermore, it is used in the production of polymers, resins, and coatings.

properties

CAS RN

135393-73-6

Molecular Formula

C5H11NO3

Molecular Weight

133.15 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)formamide

InChI

InChI=1S/C5H11NO3/c1-8-5(9-2)3-6-4-7/h4-5H,3H2,1-2H3,(H,6,7)

InChI Key

HHRBHXDVRRCGQY-UHFFFAOYSA-N

SMILES

COC(CNC=O)OC

Canonical SMILES

COC(CNC=O)OC

synonyms

N-(2,2-diMethoxyethyl)forMaMide

Origin of Product

United States

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